2-Chloro-3-(3,5-dimethylphenyl)-1-propene
Overview
Description
2-Chloro-3-(3,5-dimethylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group, a dimethylphenyl group, and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,5-dimethylphenyl)-1-propene typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with allyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3,5-dimethylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, THF), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., m-CPBA, OsO4), solvents (e.g., dichloromethane, acetone).
Reduction: Reducing agents (e.g., hydrogen gas, lithium aluminum hydride), catalysts (e.g., palladium on carbon).
Major Products
Substitution: Formation of substituted derivatives such as 2-amino-3-(3,5-dimethylphenyl)-1-propene.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2-chloro-3-(3,5-dimethylphenyl)propane.
Scientific Research Applications
2-Chloro-3-(3,5-dimethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3,5-dimethylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the propene chain play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating signaling pathways or inhibiting specific enzymes, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(3,5-dimethylphenyl)propane: Similar structure but lacks the double bond in the propene chain.
3-(3,5-Dimethylphenyl)-1-propene: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-3-phenyl-1-propene: Lacks the dimethyl groups on the phenyl ring, altering its chemical properties.
Uniqueness
2-Chloro-3-(3,5-dimethylphenyl)-1-propene is unique due to the presence of both the chloro group and the dimethylphenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-3,5-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8-4-9(2)6-11(5-8)7-10(3)12/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIANGJWLMYKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246973 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901246973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-21-0 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-3,5-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-2-propen-1-yl)-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901246973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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